![molecular formula C12H7F3O B6330531 4-(3,4-Difluorophenyl)-3-fluorophenol, 95% CAS No. 205815-31-2](/img/structure/B6330531.png)
4-(3,4-Difluorophenyl)-3-fluorophenol, 95%
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Overview
Description
4-(3,4-Difluorophenyl)-3-fluorophenol, 95% (4-DFPF) is a phenolic compound with a unique combination of two fluorine atoms and one hydrogen atom. It is a colorless, volatile liquid with a boiling point of 121 °C and a melting point of -59 °C. 4-DFPF is widely used in the synthesis of organic compounds and is a key intermediate in the synthesis of pharmaceuticals. It is also used as a reagent in the synthesis of other fluorinated compounds.
Scientific Research Applications
4-(3,4-Difluorophenyl)-3-fluorophenol, 95% has been used in numerous scientific research applications. It has been used as a reagent for the synthesis of novel fluorinated compounds, such as fluorinated pyridines, quinolines, and heterocycles. It has also been used in the synthesis of fluorinated pharmaceuticals, such as aryl-substituted fluoroquinolones. Additionally, 4-(3,4-Difluorophenyl)-3-fluorophenol, 95% has been used as a building block for the synthesis of fluorinated polymers and as a reagent in organometallic chemistry.
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenyl)-3-fluorophenol, 95% is not fully understood. It is believed that the two fluorine atoms on the phenol ring are responsible for the reactivity of the compound. The fluorine atoms are electron-withdrawing groups, which makes the ring more reactive and increases its reactivity with other compounds. The hydrogen atom is responsible for the solubility of the compound in water, which makes it easier to use in aqueous solutions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-Difluorophenyl)-3-fluorophenol, 95% are not fully understood. It is known that the compound is not toxic and does not have any adverse effects on humans or animals. However, it is not recommended for use in humans or animals due to lack of safety data.
Advantages and Limitations for Lab Experiments
4-(3,4-Difluorophenyl)-3-fluorophenol, 95% is a useful reagent for laboratory experiments due to its high purity and low cost. It is also easy to handle and store. However, the compound is volatile and can evaporate easily, so it should be stored in a sealed container. Additionally, the compound is not soluble in water, so it should be used in an organic solvent such as dichloromethane or ethyl acetate.
Future Directions
Future research on 4-(3,4-Difluorophenyl)-3-fluorophenol, 95% could focus on its use in the synthesis of novel fluorinated compounds, such as fluorinated heterocycles and polymers. Additionally, further research could be done on the biochemical and physiological effects of the compound. Finally, further research could be done on the mechanism of action of 4-(3,4-Difluorophenyl)-3-fluorophenol, 95% and its potential applications in drug design.
Synthesis Methods
4-(3,4-Difluorophenyl)-3-fluorophenol, 95% is synthesized by the reaction of 3-fluorophenol with 3,4-difluorobenzoyl chloride in an aqueous medium. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as p-toluenesulfonic acid. The reaction is carried out at a temperature of 80-90 °C for 4-6 hours. The reaction yields 4-(3,4-Difluorophenyl)-3-fluorophenol, 95% in a yield of 95%.
properties
IUPAC Name |
4-(3,4-difluorophenyl)-3-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O/c13-10-4-1-7(5-12(10)15)9-3-2-8(16)6-11(9)14/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDRCHIPFWQOMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)O)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611209 |
Source
|
Record name | 2,3',4'-Trifluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Difluorophenyl)-3-fluorophenol | |
CAS RN |
205815-31-2 |
Source
|
Record name | 2,3',4'-Trifluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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